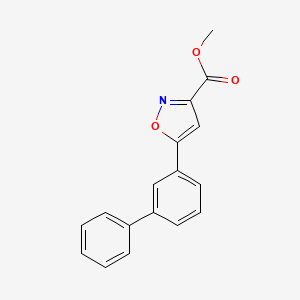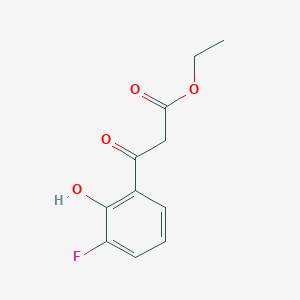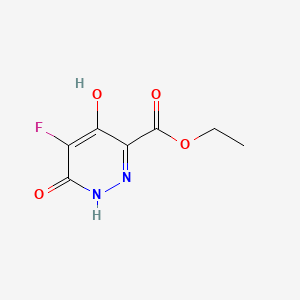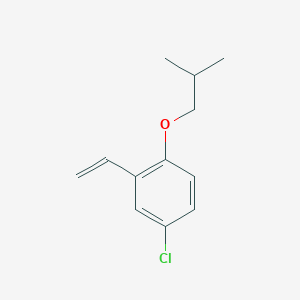
4-Chloro-1-isobutoxy-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-isobutoxy-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an isobutoxy group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isobutoxy-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzene with isobutyl alcohol in the presence of a strong acid catalyst to form 4-chloro-1-isobutoxybenzene. This intermediate can then undergo a vinylation reaction using a suitable vinylating agent, such as vinyl chloride, under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and vinylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-isobutoxy-2-vinylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Major Products Formed
Nitration: 4-Chloro-1-isobutoxy-2-nitrobenzene
Oxidation: 4-Chloro-1-isobutoxy-2-vinylbenzoic acid
Reduction: 4-Chloro-1-isobutoxy-2-ethylbenzene
Aplicaciones Científicas De Investigación
4-Chloro-1-isobutoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-isobutoxy-2-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo addition reactions with nucleophiles, while the aromatic ring can participate in electrophilic substitution reactions. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1-isobutoxybenzene
- 4-Chloro-1-vinylbenzene
- 1-Isobutoxy-2-vinylbenzene
Uniqueness
4-Chloro-1-isobutoxy-2-vinylbenzene is unique due to the presence of both an isobutoxy group and a vinyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
4-chloro-2-ethenyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
Clave InChI |
SRNCGMFPNJATDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)Cl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


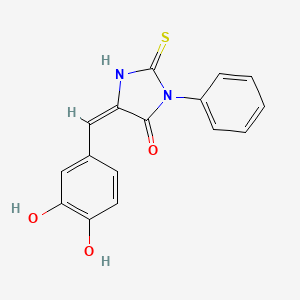

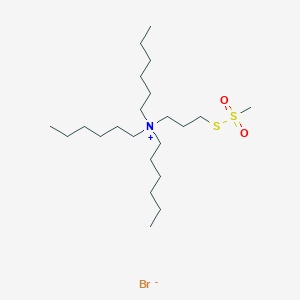



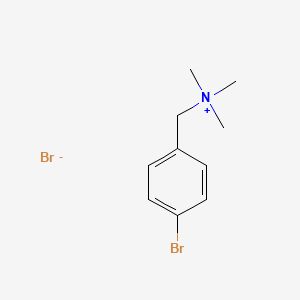


![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
